

Comparative Guide: Mass Spectrometry Fragmentation of Diphenylethanolamine HCl

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Compound of Interest

Compound Name: *2-Amino-1,2-diphenylethanol
hydrochloride*

CAS No.: *5959-42-2*

Cat. No.: *B13949470*

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Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1,2-Diphenyl-2-aminoethanol HCl (1,2-DPEA), a critical chiral auxiliary and pharmacophore intermediate. We compare its spectral fingerprint against its structural isomer, 2,2-Diphenyl-2-aminoethanol (2,2-DPEA), and the related trace amine Phenylethanolamine.

Intended Audience: Medicinal Chemists, Analytical Scientists, and DMPK Researchers.

Mechanistic Insight: The Physics of Fragmentation

To interpret the MS data of diphenylethanolamine, one must understand the driving force behind its dissociation: Alpha-Cleavage initiated by heteroatoms.

In 1,2-Diphenyl-2-aminoethanol, the molecule consists of an ethyl backbone substituted with two phenyl rings, a hydroxyl group, and an amine group. Upon ionization (ESI+ or EI), the positive charge localizes on the heteroatoms (N or O). The most energetically favorable fragmentation is the cleavage of the C-C bond between the functional groups (C1-C2 bond).

- Pathway A (Amine-Driven): Charge localization on Nitrogen triggers cleavage of the C1-C2 bond, generating a resonance-stabilized iminium ion (m/z 106).

- Pathway B (Hydroxyl-Driven): Charge localization on Oxygen triggers the same cleavage, generating a resonance-stabilized oxonium ion (m/z 107).

Crucial Differentiator: Unlike its isomers, 1,2-DPEA is unique because both sides of the cleavage produce stable, benzyl-stabilized cations of nearly identical mass (106 and 107 Da). This "Twin Peak" signature is the definitive identification marker.

Comparative Analysis: 1,2-DPEA vs. Alternatives

The following table contrasts the fragmentation profile of 1,2-DPEA against its positional isomer (2,2-DPEA) and a non-phenylated analog (Phenylethanolamine).

Table 1: Diagnostic Ion Comparison (ESI-MS/MS)

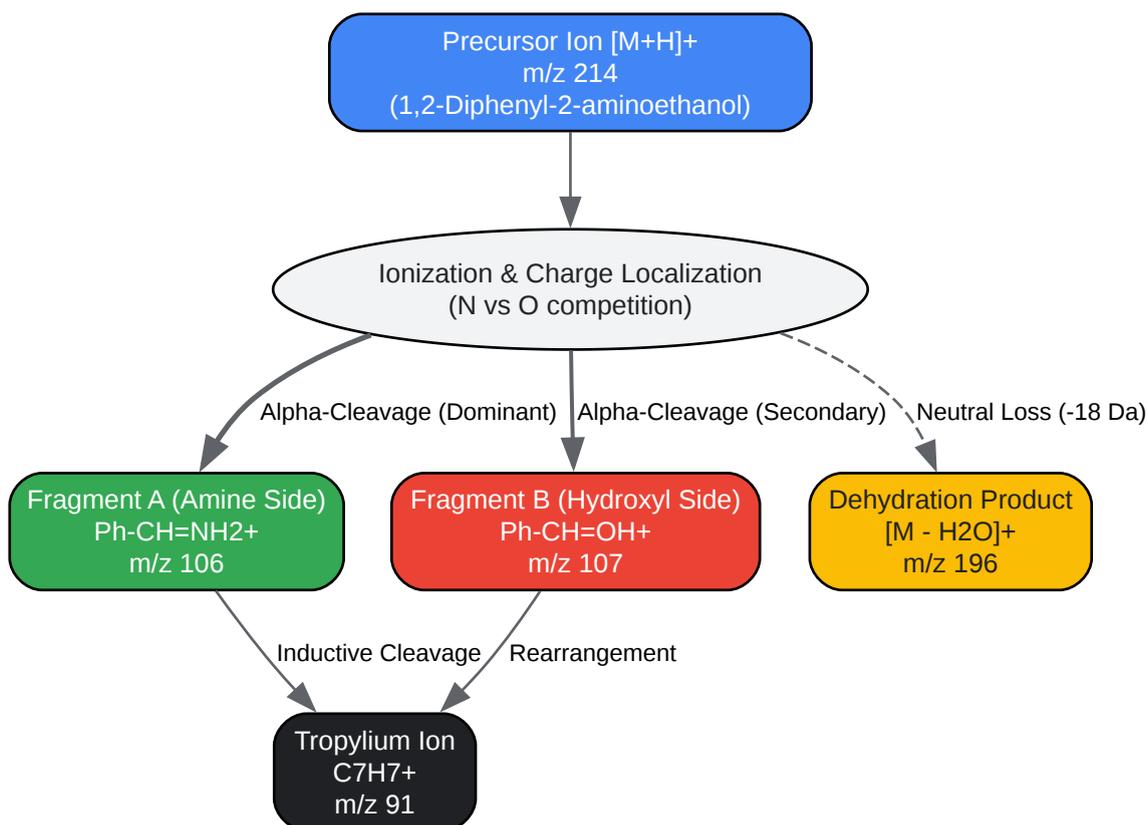
Feature	1,2-Diphenyl-2-aminoethanol	2,2-Diphenyl-2-aminoethanol	Phenylethanolamine
Precursor Ion $[M+H]^+$	m/z 214	m/z 214	m/z 138
Primary Base Peak	m/z 106 (Ph-CH=NH ₂ ⁺)	m/z 183 (Ph ₂ C=OH ⁺)	m/z 120 (M - H ₂ O)
Secondary Peak	m/z 107 (Ph-CH=OH ⁺)	m/z 30 (CH ₂ =NH ₂ ⁺)	m/z 107 (Ph-CH=OH ⁺)
Water Loss $[M-18]^+$	m/z 196 (Moderate)	m/z 196 (Weak)	m/z 120 (Strong)
Tropylium Ion	m/z 91 (Strong)	m/z 91 (Very Strong)	m/z 91 (Moderate)
Mechanism	Symmetric -cleavage	Asymmetric -cleavage	Dehydration dominant

Analytical Insight:

- 1,2-DPEA is defined by the 106/107 doublet.
- 2,2-DPEA shifts the mass balance entirely to m/z 183, as the two phenyl rings remain attached to the hydroxyl-bearing carbon. The amine fragment (m/z 30) is often lost below the low-mass cutoff of many quadrupole traps.

Fragmentation Pathway Visualization

The following diagram illustrates the competitive fragmentation pathways for 1,2-DPEA. Note the symmetry of the cleavage.



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Figure 1: Competitive alpha-cleavage pathways for 1,2-Diphenyl-2-aminoethanol. The near-equal stability of the 106 and 107 ions creates a unique spectral fingerprint.

Experimental Protocol: Self-Validating Identification

To ensure high-confidence identification, follow this protocol. It includes a "Self-Validation" step to rule out isobaric interference.

Phase 1: Sample Preparation

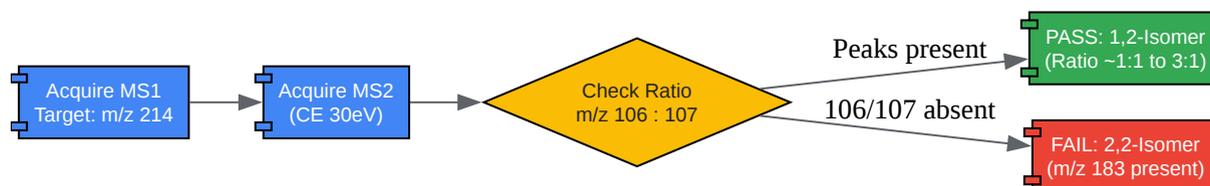
- Stock Solution: Dissolve 1 mg Diphenylethanolamine HCl in 1 mL Methanol (LC-MS grade).
- Working Standard: Dilute 1:100 into 50:50 Methanol/Water + 0.1% Formic Acid.

- Why Formic Acid? It ensures full protonation of the amine ($[M+H]^+$), maximizing sensitivity in ESI+ mode.

Phase 2: Instrument Parameters (Triple Quadrupole / Q-TOF)

- Ionization: Electrospray Ionization (ESI) Positive Mode.
- Capillary Voltage: 3.0 - 3.5 kV.
- Cone Voltage: 25 V (Keep low to prevent in-source fragmentation).
- Collision Energy (CE):
 - Ramp: 15 - 35 eV.
 - Note: At 15 eV, m/z 196 (water loss) dominates. At 30 eV, m/z 106/107 become base peaks.

Phase 3: The Self-Validation Workflow



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Figure 2: Logical workflow for distinguishing diphenylethanolamine isomers.

Validation Criteria:

- Presence of m/z 106 AND 107: If you only see 107 without 106, suspect a pure diol or lack of amine functionality.
- Absence of m/z 183: If m/z 183 is observed, the sample is likely the 2,2-diphenyl isomer.

References

- National Institute of Standards and Technology (NIST). 1,2-Diphenylethylamine Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69. Available at: [\[Link\]](#)
- PubChem. 2-Amino-1,2-diphenylethanol Compound Summary. National Library of Medicine. [\[1\]](#) Available at: [\[Link\]](#)
- McLafferty, F. W., & Tureček, F. Interpretation of Mass Spectra. University Science Books. (Standard reference for Alpha-Cleavage mechanisms).
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Sources

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